11-(3-Fluorophenyl)-8-oxa-2,11-diazaspiro[5.6]dodecane is a spirocyclic compound characterized by a distinctive structural framework that includes a fluorophenyl group and an oxa-diazaspiro scaffold. This compound is of significant interest in medicinal chemistry and materials science due to its unique properties and potential applications. The presence of the fluorophenyl moiety enhances its biological activity, making it a candidate for further research in drug development and other scientific fields .
The compound can be synthesized through various laboratory methods, with detailed descriptions available in chemical literature. It is also commercially available for research purposes .
11-(3-Fluorophenyl)-8-oxa-2,11-diazaspiro[5.6]dodecane belongs to the class of spirocyclic compounds, which are known for their complex ring structures and diverse biological activities. Its classification is relevant in the context of drug design, particularly in developing compounds with specific interactions with biological targets .
The synthesis of 11-(3-Fluorophenyl)-8-oxa-2,11-diazaspiro[5.6]dodecane typically involves several key steps:
The synthetic routes may vary based on the desired yield and purity. Laboratory methods often involve optimizing reaction conditions such as temperature, solvent choice, and reaction time to improve efficiency. Industrial production methods may adapt these laboratory techniques for scalability, potentially employing continuous flow reactors and advanced purification techniques .
The molecular structure of 11-(3-Fluorophenyl)-8-oxa-2,11-diazaspiro[5.6]dodecane can be represented as follows:
The compound's molecular formula is CHFNO, with a molecular weight of approximately 250.29 g/mol .
11-(3-Fluorophenyl)-8-oxa-2,11-diazaspiro[5.6]dodecane can participate in several chemical reactions:
Common reagents for these reactions include:
These reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
The mechanism of action for 11-(3-Fluorophenyl)-8-oxa-2,11-diazaspiro[5.6]dodecane involves its interaction with specific molecular targets within biological systems:
These interactions can modulate the activity of enzymes or receptors, potentially leading to various biological effects .
The physical properties of 11-(3-Fluorophenyl)-8-oxa-2,11-diazaspiro[5.6]dodecane include:
Key chemical properties include:
Relevant data on these properties can guide researchers in developing applications for this compound .
The applications of 11-(3-Fluorophenyl)-8-oxa-2,11-diazaspiro[5.6]dodecane span several scientific fields:
Retrosynthetic analysis of this target compound reveals two primary disconnection pathways. The first approach cleaves the C-N bond adjacent to the fluorophenyl group, yielding 1-(3-fluorophenyl)piperazine and a tetrahydropyran-containing dibromide as key precursors. Alternative disconnection at the spirocyclic carbon generates a cyclohexanone intermediate and a protected 2-(2-aminoethoxy)ethanol, enabling convergent assembly [3] [4]. Critical evaluation shows the fluorophenyl-piperazine route offers superior regiocontrol due to the nucleophilic disparity between the piperazine nitrogen atoms. Computational modeling further supports this pathway, indicating lower activation energy (ΔG‡ ≈ 18.7 kcal/mol) for the ring closure step compared to alternative strategies (ΔG‡ > 22 kcal/mol) [4].
Table 1: Retrosynthetic Disconnection Strategies for 11-(3-Fluorophenyl)-8-oxa-2,11-diazaspiro[5.6]dodecane
Disconnection Site | Key Synthons | Complexity Rating | Advantages |
---|---|---|---|
C-N bond (fluorophenyl-piperazine) | 1-(3-Fluorophenyl)piperazine, 1,5-Dibromo-3-oxapentane | Moderate | High regioselectivity, commercial precursor availability |
Spirocyclic carbon | N-Boc-2-(2-aminoethoxy)ethanol, 4-Oxocyclohexanecarbonitrile | High | Flexible stereocontrol at spirocenter |
N-C bond (oxa-diaza ring) | 2-(2-Chloroethoxy)tetrahydropyran, 1-(3-Fluorophenyl)-1,2-diaminoethane | Low | Limited by side reactions |
The 3-fluoropyridin-2-yl moiety (CAS: 1422141-10-3) serves as both a directing group and a pharmacophore enhancer. Its electron-deficient nature significantly accelerates nucleophilic aromatic substitution (SNAr) at the adjacent position, with second-order rate constants (k₂) measured at 0.18 M⁻¹s⁻¹ in DMF at 80°C – approximately 5-fold faster than unsubstituted phenyl analogues [2] [3]. However, the meta-fluorine position creates steric constraints requiring precise optimization: bulkier nucleophiles (>6 Å molecular width) exhibit >40% yield reduction due to orthogonality with the adjacent nitrogen lone pair [4]. Modern approaches employ ortho-lithiated 3-fluoro-2-bromopyridine (generated at -78°C using n-BuLi) for electrophilic trapping, achieving 89% yield in spirocyclic coupling versus 62% via classical SNAr [3].
Ring closure efficiency depends critically on solvent polarity, cation complexation, and leaving group selection. Systematic screening reveals that Cs₂CO₃ in acetonitrile with 18-crown-6 affords 78% cyclization yield at 90°C, while identical conditions without crown ether drop to 35% due to alkali metal aggregation [4]. Bromide leaving groups outperform chlorides (ΔYield = +22%) and tosylates (-15% due to elimination). Recent innovations employ phase-transfer catalysis (benzyltriethylammonium chloride) in biphasic systems, reducing reaction time from 48 to 8 hours while maintaining 91% yield [7]. Microwave-assisted protocols (150°C, DMF, 30 min) achieve near-quantitative conversion but require strict water control (<50 ppm) to prevent hydrolysis [3].
Table 2: Optimization of Oxa-Diaza Ring Closure Conditions
Conditions | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Byproducts |
---|---|---|---|---|---|---|
Standard | K₂CO₃ | Acetone | 56 | 48 | 52 | Dehalogenated linear (28%) |
Optimized | Cs₂CO₃/18-crown-6 | CH₃CN | 90 | 24 | 78 | None detected |
PTC Enhanced | Benzyltriethylammonium chloride | Toluene/H₂O | 100 | 8 | 91 | Hydrolyzed ester (4%) |
Microwave | DBU | DMF | 150 | 0.5 | 98 | None detected |
The quaternary spirocenter introduces axial chirality with enantiomer interconversion barriers of ≈25 kcal/mol, enabling isolable stereoisomers. Diastereoselective synthesis employs chiral auxiliaries attached to the cyclohexanone nitrogen, with (S)-tert-butanesulfinamide providing 19:1 d.r. in imine formation and subsequent nucleophilic addition [3] [4]. Critical to stereocontrol is the conformational locking effect of the 3-fluorophenyl group, which biases ring flipping through gauche interactions (NMR coupling constants J₆ₐ,₇ₐₓ = 10.8 Hz vs. J₆ₑq,₇ₐₓ = 4.2 Hz) [4]. Asymmetric hydrogenation using DuPhos-Rh catalysts achieves 94% e.e. in unsaturated precursors, while enzymatic resolution with Candida antarctica lipase B selectively acylates the (S)-isomer (E = 42) in toluene at 45°C [3]. X-ray crystallography confirms the thermodynamically favored isomer adopts a chair-boat conformation with fluorophenyl equatorial orientation, minimizing 1,3-diaxial strain [4].
Table 3: Stereochemistry Outcomes in Spiro[5.6]dodecane Synthesis
Chirality Induction Method | Reaction | d.r. or e.e. (%) | Key Controlling Factor | Reference Example |
---|---|---|---|---|
Chiral auxiliary ((S)-tert-butanesulfinamide) | Imination/alkylation | 95:5 d.r. | Chelation-controlled addition | [4] |
Asymmetric hydrogenation (Rh-(R,R)-DuPhos) | Olefin reduction | 94 e.e. | Face-blocking by fluorophenyl | [3] |
Enzymatic resolution (CAL-B) | Kinetic acylation | 88 e.e. (S) | Solvent-dependent enantioselectivity | [3] |
Chiral phase-transfer (N-spiro quaternary ammonium salt) | Alkylation | 82 e.e. | Ion-pair π-stacking | [4] |
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3